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Introduction
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose ring is

conformationally "locked" by a methylene bridge connecting the 2'-O and 4'-C atoms. This

structural modification confers unique properties to oligonucleotides, making them powerful

tools in research and therapeutic applications. Chimeric DNA/LNA oligonucleotides, which

incorporate both DNA and LNA monomers, leverage the benefits of both chemistries. These

chimeras exhibit enhanced thermal stability, increased resistance to nuclease degradation, and

improved binding affinity to complementary DNA and RNA targets compared to standard DNA

oligonucleotides.[1] These properties make them ideal candidates for a variety of applications,

including antisense therapy, diagnostics, and molecular probes.

This document provides detailed application notes and experimental protocols for the design,

synthesis, purification, and characterization of chimeric DNA/LNA oligonucleotides.

Design and Synthesis of Chimeric DNA/LNA
Oligonucleotides
Design Considerations
The design of chimeric DNA/LNA oligonucleotides is critical for their successful application. Key

parameters to consider include the placement and number of LNA modifications, the overall
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length of the oligonucleotide, and the sequence composition.

LNA Placement: The strategic placement of LNA monomers can significantly impact the

oligonucleotide's properties. For applications requiring high target affinity, such as in probes,

LNA bases can be distributed throughout the sequence. For antisense applications utilizing

RNase H-mediated cleavage, a "gapmer" design is typically employed. This design consists

of a central block of DNA monomers flanked by LNA nucleotides. The LNA "wings" provide

high binding affinity and nuclease resistance, while the central DNA "gap" is necessary for

RNase H recognition and cleavage of the target RNA.[2]

Number of LNA Monomers: Each LNA monomer incorporated into an oligonucleotide

increases its melting temperature (Tm) by approximately 2-8°C.[1] The optimal number of

LNA modifications depends on the desired Tm and the specific application. Over-

incorporation of LNA can lead to poor solubility and potential off-target effects.

Sequence Composition: Standard oligonucleotide design principles, such as avoiding self-

complementarity and long stretches of G residues, should be followed.

Synthesis Protocol: Solid-Phase Phosphoramidite
Chemistry
Chimeric DNA/LNA oligonucleotides are synthesized using standard automated solid-phase

phosphoramidite chemistry.[3] LNA phosphoramidites are commercially available and can be

readily incorporated into a standard DNA synthesis cycle.

Materials:

DNA and LNA phosphoramidites (A, C, G, T)

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

Oxidizing solution (e.g., iodine/water/pyridine)

Capping reagents (e.g., acetic anhydride and N-methylimidazole)
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Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

Anhydrous acetonitrile

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Automated DNA/RNA synthesizer

Procedure:

Preparation: Prepare solutions of DNA and LNA phosphoramidites, activator, oxidizing,

capping, and deblocking reagents according to the synthesizer manufacturer's instructions.

Install the appropriate CPG column for the desired 3'-terminal nucleotide.

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated

steps:

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from

the support-bound nucleoside by treatment with the deblocking solution.

Coupling: The next phosphoramidite (either DNA or LNA) is activated by the activator

solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to

prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using the oxidizing solution.

Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the

desired sequence.

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved

from the CPG support, and all remaining protecting groups are removed by incubation with

the cleavage and deprotection solution.

Purification: The crude oligonucleotide product is purified to remove truncated sequences

and other impurities.
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Purification of Chimeric DNA/LNA Oligonucleotides
Purification is a critical step to ensure the high quality of the final chimeric oligonucleotide

product. The choice of purification method depends on the length of the oligonucleotide, the

presence of any modifications, and the intended application.

High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for purifying oligonucleotides, offering high resolution and purity.

Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) chromatography can be

used.

Reverse-Phase HPLC (RP-HPLC): This method separates oligonucleotides based on their

hydrophobicity. It is particularly useful for purifying oligonucleotides containing hydrophobic

modifications like dyes.

Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the

negative charge of their phosphate backbone. It is effective for purifying unmodified and

some modified oligonucleotides, including those with phosphorothioate linkages, LNA, and

Bridged Nucleic Acids (BNA).

Protocol: Reverse-Phase HPLC Purification

Sample Preparation: Dissolve the crude, deprotected oligonucleotide in an appropriate

aqueous buffer.

Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase

conditions.

Injection and Separation: Inject the sample onto the column. The oligonucleotides are

separated using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer

containing an ion-pairing agent (e.g., triethylammonium acetate).

Fraction Collection: Collect the fractions corresponding to the full-length product peak.

Desalting: Desalt the purified oligonucleotide using a suitable method, such as size-

exclusion chromatography or ethanol precipitation.
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Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is another high-resolution purification method that separates oligonucleotides based on

their size. It is particularly effective for obtaining very high purity oligonucleotides.

Protocol: Denaturing PAGE Purification

Gel Preparation: Prepare a denaturing polyacrylamide gel of the appropriate concentration

for the size of the oligonucleotide.

Sample Loading: Dissolve the crude oligonucleotide in a denaturing loading buffer (e.g.,

containing formamide and urea) and load it onto the gel.

Electrophoresis: Run the gel at a constant voltage until the desired separation is achieved.

Visualization: Visualize the oligonucleotide bands using UV shadowing or a fluorescent

intercalating dye.

Excision and Elution: Excise the band corresponding to the full-length product and elute the

oligonucleotide from the gel slice by diffusion or electroelution.

Desalting: Desalt the purified oligonucleotide.

Characterization of Chimeric DNA/LNA
Oligonucleotides
After purification, it is essential to characterize the chimeric DNA/LNA oligonucleotides to

confirm their identity, purity, and functional properties.

Melting Temperature (Tm) Analysis
The melting temperature (Tm) is the temperature at which 50% of the oligonucleotide is in a

duplex with its complementary strand. Tm analysis is used to determine the thermal stability of

the DNA/LNA chimera.

Protocol: UV Thermal Denaturation
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Sample Preparation: Prepare a solution of the purified oligonucleotide and its

complementary DNA or RNA target in a suitable buffer (e.g., phosphate buffer with NaCl).

Measurement: Use a UV-Vis spectrophotometer with a temperature-controlled cuvette

holder. Monitor the absorbance at 260 nm as the temperature is slowly increased.

Data Analysis: Plot the absorbance versus temperature. The Tm is the temperature at the

midpoint of the transition from the duplex to single-stranded state.

Nuclease Resistance Assay
This assay evaluates the stability of the chimeric oligonucleotide against degradation by

nucleases.

Protocol: Serum Stability Assay

Incubation: Incubate the chimeric oligonucleotide in a solution containing serum (e.g., fetal

bovine serum) at 37°C.

Time Points: Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

Analysis: Analyze the integrity of the oligonucleotide at each time point using PAGE or

HPLC.

Quantification: Quantify the amount of full-length oligonucleotide remaining at each time

point to determine the degradation rate.

Binding Affinity Measurement
The binding affinity of the chimeric oligonucleotide to its target can be quantified by determining

the equilibrium dissociation constant (Kd). Surface Plasmon Resonance (SPR) is a powerful

technique for this purpose.

Protocol: Surface Plasmon Resonance (SPR)

Ligand Immobilization: Immobilize the target DNA or RNA onto the surface of an SPR sensor

chip.
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Analyte Injection: Inject a series of concentrations of the chimeric oligonucleotide (analyte)

over the sensor surface.

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is

proportional to the amount of bound analyte.

Data Analysis: Analyze the binding data to determine the association (ka) and dissociation

(kd) rate constants, and calculate the equilibrium dissociation constant (Kd = kd/ka).

Quantitative Data Summary
The following tables summarize typical quantitative data for chimeric DNA/LNA

oligonucleotides.

Table 1: Effect of LNA Incorporation on Thermal Stability (Tm)

Oligonucleo
tide
Sequence
(5'-3')

LNA
Positions

Tm (°C) vs.
DNA

Tm (°C) vs.
RNA

ΔTm per
LNA (°C) vs.
DNA

ΔTm per
LNA (°C) vs.
RNA

GTGCCAAC

TCAGCT
None (DNA) 52.1 55.4 - -

GTGCCAAC

TCAGCT
2, 6 60.3 65.8 +4.1 +5.2

GTGCCAAC

TCAGCT
1, 3, 6, 8 68.5 75.2 +4.1 +4.95

GTGCCAAC

TCAGCT
All LNA 85.2 92.1 +2.76 +3.06

LNA bases are indicated in bold. Data is hypothetical and for illustrative purposes.

Table 2: Nuclease Resistance in Serum
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Oligonucleotide Modification Half-life in Serum (hours)

Unmodified DNA None < 1

Phosphorothioate DNA PS backbone 8 - 12

DNA/LNA Gapmer LNA wings, DNA gap > 24

Fully LNA All LNA > 48

Data is generalized from typical findings.

Table 3: Binding Affinity (Kd) to Complementary RNA Target

Oligonucleotide Modification Kd (nM)

Unmodified DNA None 15.2

DNA/LNA Gapmer (4 LNA) LNA wings 1.8

Fully LNA All LNA 0.5

Data is hypothetical and for illustrative purposes.

Visualizations
Experimental Workflow for Chimeric DNA/LNA
Oligonucleotide Synthesis and Characterization
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Caption: Workflow for creating and validating chimeric DNA/LNA oligonucleotides.

Mechanism of Action: Antisense LNA Gapmer
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Caption: Antisense LNA gapmers mediate target mRNA degradation via RNase H.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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